molecular formula C14H17F2NO5S B2772777 2-((difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1788542-52-8

2-((difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2772777
CAS RN: 1788542-52-8
M. Wt: 349.35
InChI Key: GBPOOQRISKABHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C14H17F2NO5S and its molecular weight is 349.35. The purity is usually 95%.
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Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid pinacol ester compounds, including our title compound, serve as crucial intermediates in organic synthesis. These compounds find applications in carbon-carbon coupling and carbon heterocoupling reactions . Their unique structure contributes to their biological activity and pharmacological effects. Notably, they have been employed in boron neutron capture therapy and as feedback control drug transport polymers in cancer treatment .

Arylboronic Acid in the Suzuki Reaction

Arylboronic acid, an economical and readily available nucleophile, plays a pivotal role in the Suzuki reaction. This versatile reaction allows for the synthesis of diverse organic compounds, making arylboronic acids indispensable in medicinal chemistry and other fields .

Fluorine-Containing Compounds in Drug Development

Fluorine-containing compounds exhibit remarkable properties in medicine. Among the top 200 globally sold drugs, 29 contain fluorine and have been FDA-approved. The strong electronegativity of fluorine enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance. Our compound’s fluorine content aligns with this trend .

Amide Local Anesthetics and Cancer Treatment

Amide local anesthetics have widespread clinical use, particularly in cancer surgery. Research suggests that these anesthetics may benefit cancer treatment and hold promise for future applications. Investigating their effects on cancer cells and their potential therapeutic role is an active area of study .

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Using density functional theory (DFT), researchers can explore the molecular electrostatic potential and frontier molecular orbitals of our title compound. These analyses reveal its unique structural characteristics, conformation, and specific physical and chemical properties. Such insights aid in understanding its behavior and potential applications .

Crystallographic and Conformational Studies

The single crystal structure of our compound, determined by X-ray diffraction, provides valuable information about its three-dimensional arrangement. Comparing DFT-optimized molecular structures with experimental X-ray values validates the accuracy of theoretical predictions. These studies enhance our understanding of the compound’s behavior and interactions .

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5S/c15-13(16)23(20,21)11-4-2-1-3-10(11)12(18)17-9-14(19)5-7-22-8-6-14/h1-4,13,19H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPOOQRISKABHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.